2,2,2-Trichloroethyl 3-methylimidazol-3-ium-1-sulfonate;trifluoromethanesulfonate
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Overview
Description
Preparation Methods
The synthesis of 2,2,2-Trichloroethoxysulfuryl-N-methylimidazolium triflate involves the reaction of 1-methylimidazole with 2,2,2-trichloroethanol and sulfuryl chloride, followed by the addition of trifluoromethanesulfonic acid . The reaction is typically carried out under controlled temperature conditions to ensure the stability of the intermediate products . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2,2,2-Trichloroethoxysulfuryl-N-methylimidazolium triflate undergoes various chemical reactions, including substitution and protection reactions . It is commonly used to introduce 2,2,2-trichloroethyl-protected sulfates into monosaccharides . The major products formed from these reactions are typically sulfated carbohydrates . Common reagents used in these reactions include sulfuryl chloride, trifluoromethanesulfonic acid, and 2,2,2-trichloroethanol .
Scientific Research Applications
2,2,2-Trichloroethoxysulfuryl-N-methylimidazolium triflate has several scientific research applications. It is used in the synthesis of sulfated carbohydrates, which are important in various biological processes . The compound is also an inhibitor of amyloidogenesis, reducing the production of carbohydrates and oligosaccharides . Additionally, it blocks the synthesis of chondroitin sulfate and galactose, making it valuable in studies related to carbohydrate metabolism and glycosylation .
Mechanism of Action
The mechanism of action of 2,2,2-Trichloroethoxysulfuryl-N-methylimidazolium triflate involves its ability to introduce 2,2,2-trichloroethyl-protected sulfates into monosaccharides . This process is facilitated by the compound’s reactivity with sulfuryl chloride and trifluoromethanesulfonic acid . The molecular targets and pathways involved include the inhibition of amyloidogenesis and the reduction of carbohydrate and oligosaccharide production .
Comparison with Similar Compounds
Similar compounds to 2,2,2-Trichloroethoxysulfuryl-N-methylimidazolium triflate include other sulfuryl imidazolium salts and triflate derivatives . These compounds share similar reactivity and applications in the synthesis of sulfated carbohydrates . 2,2,2-Trichloroethoxysulfuryl-N-methylimidazolium triflate is unique in its ability to introduce 2,2,2-trichloroethyl-protected sulfates specifically . Other similar compounds may include 1-methyl-3-(2,2,2-trichloroethoxy)sulfonyl-1H-imidazolium triflate and related sulfuryl imidazolium salts .
Properties
Molecular Formula |
C7H8Cl3F3N2O6S2 |
---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
2,2,2-trichloroethyl 3-methylimidazol-3-ium-1-sulfonate;trifluoromethanesulfonate |
InChI |
InChI=1S/C6H8Cl3N2O3S.CHF3O3S/c1-10-2-3-11(5-10)15(12,13)14-4-6(7,8)9;2-1(3,4)8(5,6)7/h2-3,5H,4H2,1H3;(H,5,6,7)/q+1;/p-1 |
InChI Key |
RCNDUSSSXMVXGQ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CN(C=C1)S(=O)(=O)OCC(Cl)(Cl)Cl.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
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